But-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone
Description
But-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone is a hybrid organic compound combining two distinct structural motifs: a dicarboxylic acid (but-2-enedioic acid) and a complex heterocyclic methanone derivative. The but-2-enedioic acid moiety exists in two stereoisomeric forms: the trans isomer (fumaric acid, (2E)-but-2-enedioic acid) and the cis isomer (maleic acid, (2Z)-but-2-enedioic acid) . The methanone portion comprises a piperazine ring substituted with a 3-methyl-3-phenylbutyl group, linked to a thiazolidine ring bearing a pyridin-3-yl substituent.
Properties
IUPAC Name |
but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4OS.C4H4O4/c1-24(2,20-8-4-3-5-9-20)10-12-27-13-15-28(16-14-27)23(29)21-18-30-22(26-21)19-7-6-11-25-17-19;5-3(6)1-2-4(7)8/h3-9,11,17,21-22,26H,10,12-16,18H2,1-2H3;1-2H,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPPBLYOJCIZRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN1CCN(CC1)C(=O)C2CSC(N2)C3=CN=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as but-2-enedioic acid and the piperazine derivative. These components are then combined under specific reaction conditions, often involving catalysts and solvents, to form the final compound .
Industrial Production Methods
Industrial production of this compound requires stringent control over reaction conditions to ensure high purity and yield. The process may involve the use of advanced techniques such as chromatography and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
But-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
But-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of But-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of hybrid molecules featuring but-2-enedioic acid and heterocyclic amine systems. Below is a comparative analysis with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Observations :
Piperazine Substituents : The 3-methyl-3-phenylbutyl group in the target compound provides steric bulk and lipophilicity compared to chlorinated arylalkyl chains (e.g., ), which may influence receptor binding kinetics.
Heterocyclic Systems: The pyridin-3-yl-thiazolidine hybrid offers a unique spatial arrangement for interactions with biological targets, distinguishing it from simpler thiazoles or phenothiazines .
Physicochemical and Pharmacological Implications
- Stereochemistry : The (E) or (Z) configuration of but-2-enedioic acid impacts acidity and reactivity. Fumaric acid (E) is less soluble in water than maleic acid (Z) but more stable under physiological conditions .
- Bioactivity: Piperazine-thiazolidine hybrids are associated with modulation of neurotransmitter systems (e.g., serotonin or dopamine receptors) due to their resemblance to known pharmacophores . The pyridine ring may enhance blood-brain barrier penetration.
- Toxicity Considerations : Analogous compounds with chlorinated aryl groups (e.g., ) may exhibit higher bioaccumulation risks compared to the target compound’s phenylbutyl substituent, which is metabolically labile .
Biological Activity
The compound But-2-enedioic acid; [4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes:
- A butenedioic acid moiety
- A piperazine ring substituted with a 3-methyl-3-phenylbutyl group
- A thiazolidinone linked to a pyridine ring
This structural complexity contributes to its diverse biological activities.
Research indicates that this compound may function as an inhibitor of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a significant role in various physiological processes including cell proliferation, survival, and migration. Inhibition of autotaxin can potentially lead to therapeutic effects in conditions such as cancer and fibrosis .
2. Pharmacological Effects
Several studies have reported on the pharmacological effects of this compound:
- Antitumor Activity : The compound has shown promise in preclinical models as an anticancer agent by inhibiting tumor cell growth through modulation of signaling pathways associated with LPA .
- Neuroprotective Effects : In animal models, it has been observed to exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems .
3. Case Studies and Research Findings
A variety of studies have explored the biological activity of related compounds, providing insights into the potential effects of But-2-enedioic acid; [4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
